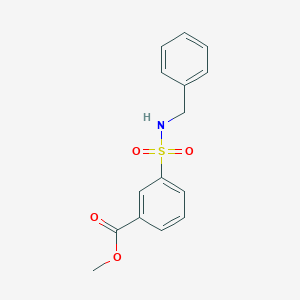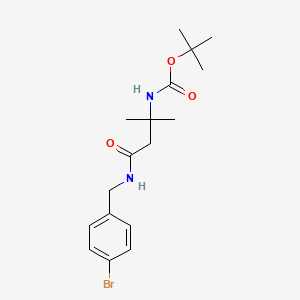
tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate is a synthetic organic compound. It is characterized by the presence of a tert-butyl carbamate group, a bromobenzyl group, and a methyl-oxobutan-2-yl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an amine.
Introduction of the bromobenzyl group: This step involves the reaction of a suitable bromobenzyl halide with the intermediate formed in the first step.
Addition of the methyl-oxobutan-2-yl group: This is usually done through a nucleophilic substitution reaction, where the intermediate reacts with a methyl-oxobutan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used; common products include azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being studied for its role in drug delivery systems and as a potential treatment for certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved often include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 4-bromobenzyl(methyl)carbamate
Uniqueness
tert-Butyl (4-((4-bromobenzyl)amino)-2-methyl-4-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups. This gives it distinct chemical properties, such as increased stability and reactivity, which are not found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-bromophenyl)methylamino]-2-methyl-4-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-16(2,3)23-15(22)20-17(4,5)10-14(21)19-11-12-6-8-13(18)9-7-12/h6-9H,10-11H2,1-5H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMITDSBGHBKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)NCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
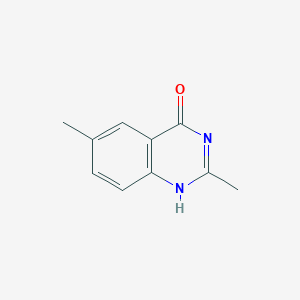
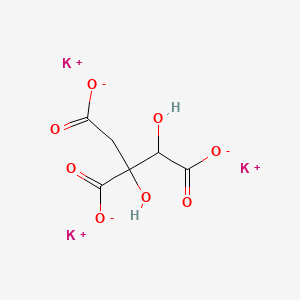
![[(2R)-3,4-dihydro-2H-chromen-2-yl]methylazanium;chloride](/img/structure/B7946715.png)
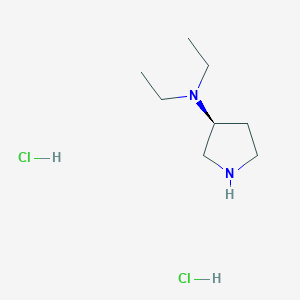
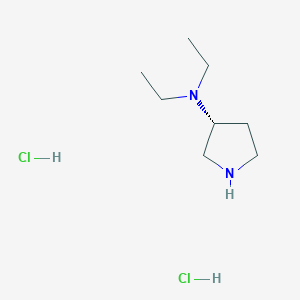
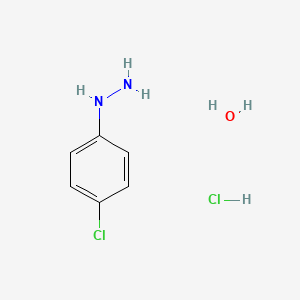
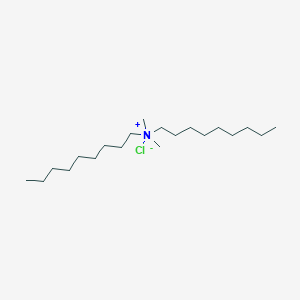
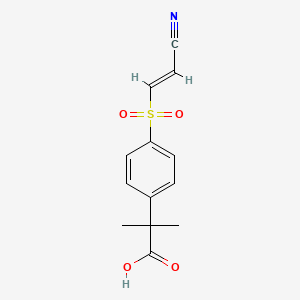
![tert-butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7946743.png)
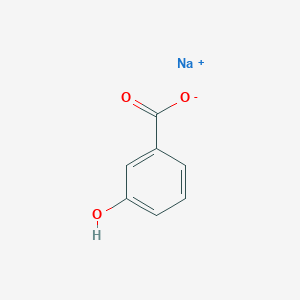
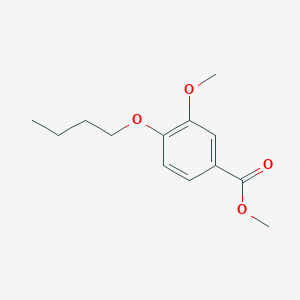
![N-Methyl-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7946794.png)
![2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7946798.png)
